7H-Perfluoroheptanoyl bromide 7H-Perfluoroheptanoyl bromide
Brand Name: Vulcanchem
CAS No.: 141893-84-7
VCID: VC7905272
InChI: InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H
SMILES: C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C7HBrF12O
Molecular Weight: 408.97 g/mol

7H-Perfluoroheptanoyl bromide

CAS No.: 141893-84-7

Cat. No.: VC7905272

Molecular Formula: C7HBrF12O

Molecular Weight: 408.97 g/mol

* For research use only. Not for human or veterinary use.

7H-Perfluoroheptanoyl bromide - 141893-84-7

Specification

CAS No. 141893-84-7
Molecular Formula C7HBrF12O
Molecular Weight 408.97 g/mol
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide
Standard InChI InChI=1S/C7HBrF12O/c8-1(21)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H
Standard InChI Key ZPIFFXKJBKLWQW-UHFFFAOYSA-N
SMILES C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C(C(C(C(C(C(C(=O)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical and Structural Profile of 7H-Perfluoroheptanoyl Bromide

Molecular Identity and Physicochemical Properties

7H-Perfluoroheptanoyl bromide is defined by the molecular formula C7_7HBrF12_{12}O and a molecular weight of 408.97 g/mol . Its IUPAC name, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl bromide, reflects the complete fluorination of the seven-carbon backbone and the presence of a bromine atom at the acyl position. Key physicochemical properties, though partially predicted due to limited experimental data, include:

PropertyValue/DescriptionSource
Boiling Point142.5 ± 40.0 °C (predicted)
Density1.855 ± 0.06 g/cm³ (predicted)
Melting PointNot reported-
Flash PointNot reported-
SolubilityLikely low in polar solvents

The compound’s structure (Figure 1) features a perfluorinated carbon chain, which confers exceptional thermal and chemical stability. The acyl bromide group (-COBr) is highly reactive, making it a valuable intermediate in organic synthesis .

Synthesis and Industrial Applications

Applications in Specialty Chemistry

The acyl bromide functional group renders this compound a versatile precursor in:

  • Fluoropolymer Production: As a building block for fluorinated acrylates and methacrylates, which are used in coatings, adhesives, and surfactants.

  • Pharmaceutical Intermediates: In the synthesis of fluorinated active pharmaceutical ingredients (APIs), where the perfluoroalkyl group enhances metabolic stability.

  • Liquid Crystal Manufacturing: Perfluorinated chains are critical in tuning the dielectric properties of liquid crystals for display technologies .

Biological and Toxicological Considerations

Acute Toxicity

Although specific toxicological data for 7H-perfluoroheptanoyl bromide are scarce, its Safety Data Sheet (SDS) classifies it as corrosive (C) . Analogous perfluorinated acyl halides exhibit:

  • Dermal Toxicity: Severe skin irritation and corrosion upon contact .

  • Inhalation Risks: Respiratory tract irritation and potential for pulmonary edema .

  • Organ Toxicity: Animal studies on related PFAS indicate hepatotoxicity and nephrotoxicity at high exposures .

Developmental and Chronic Effects

Studies on perfluoroheptanoic acid (PFHpA), a structural relative, demonstrate teratogenic effects in Xenopus laevis embryos, including axial malformations and disrupted gene expression (e.g., Pax6, Sox2). These findings suggest that 7H-perfluoroheptanoyl bromide may similarly interfere with developmental pathways, though direct evidence is lacking.

Environmental Persistence and Remediation Challenges

Environmental Fate

Perfluoroalkyl substances like 7H-perfluoroheptanoyl bromide are persistent organic pollutants (POPs) due to their strong C-F bonds, which resist hydrolysis, photolysis, and microbial degradation . Predicted properties indicate:

  • Bioaccumulation Potential: High, given the compound’s hydrophobicity and stability.

  • Long-Range Transport: Volatilization and atmospheric dispersal are likely, as observed with shorter-chain PFAS.

Remediation Strategies

Current methods for PFAS remediation include:

  • Activated Carbon Adsorption: Effective but costly for large-scale water treatment.

  • Advanced Oxidation Processes (AOPs): Limited efficacy against perfluorinated compounds due to their resistance to radical-based degradation.

  • Thermal Destruction: Requires temperatures >1,000°C, raising energy and cost concerns .

Future Research Directions

Key knowledge gaps include:

  • Ecotoxicological Studies: Assessing impacts on aquatic and terrestrial organisms.

  • Degradation Pathways: Developing cost-effective methods for breaking C-F bonds.

  • Alternatives: Designing non-PFAS surfactants and polymers with comparable performance.

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